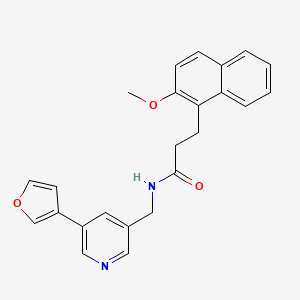
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide is a complex organic molecule that appears to be related to various synthesized furan and naphthalene derivatives. These types of compounds are often of interest due to their potential pharmacological properties and their use in material science.
Synthesis Analysis
The synthesis of related furan and naphthalene derivatives has been reported in the literature. For instance, a one-pot three-component synthesis method has been described for creating N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, which shares some structural similarities with the compound . This method involves the use of 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst, under reflux conditions in ethanol, yielding good results under environmentally friendly and mild conditions. Additionally, the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones has been explored, which involves the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, indicating the versatility of furan derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of furan-containing compounds can be quite complex. For example, a related compound with a nitro furan moiety has been characterized using X-ray powder diffraction (XRPD) and found to have a triclinic crystal structure . Density functional theory (DFT) calculations, along with Hirshfeld surface analysis, have been employed to understand the intermolecular interactions and the solid-state molecular structure . These techniques could similarly be applied to analyze the molecular structure of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide.
Chemical Reactions Analysis
The reactivity of furan and naphthalene derivatives can lead to a variety of chemical reactions. For instance, the reaction of 2-acyl-3-aminonaphtho[2,1-b]furan with activated methylene compounds can yield naphtho[1',2':4,5]furo[3,2-b]pyridine derivatives . Such reactions demonstrate the potential for creating diverse chemical structures by modifying the furan and naphthalene cores, which could be relevant for the synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide are not provided, related compounds exhibit interesting characteristics. For example, the solid-state structure of a nitro furan derivative has been elucidated, providing insights into its physical properties . The chemical properties of such compounds are often influenced by the presence of the furan ring and substituents on the naphthalene moiety, which can affect their reactivity and potential applications in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques and Crystal Structure Analysis : The synthesis and characterization of compounds closely related to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide have been studied. For instance, the synthesis, characterization, and crystal structure of related compounds like (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide have been described, highlighting their crystalline structures and intermolecular hydrogen bonds (Shi‐Wei Wang & Wenrui He, 2011).
Chemical Reactions and Derivative Synthesis : Research into the reaction dynamics and synthesis of various derivatives of similar compounds has been conducted. This includes the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, demonstrating the chemical versatility of these compounds (M. Kandinska, I. Kozekov & M. Palamareva, 2006).
Biological and Medicinal Research
Antiprotozoal Agents : Compounds with structural similarities to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide have been synthesized and evaluated for their potential as antiprotozoal agents. For example, specific imidazo[1,2-a]pyridines have shown strong DNA affinities and in vitro activity against protozoal infections (M. Ismail et al., 2004).
Antibacterial and Antifungal Applications : Derivatives of 2-(6-methoxy-2-naphthyl)propionamide, which is structurally similar to the compound of interest, have shown significant antibacterial and antifungal activities in in vitro studies. This indicates potential applications in combating microbial infections (M. Helal et al., 2013).
Catalysis and Chemical Reactions
Catalytic Applications : Research has been conducted on (imino)pyridine ligands related to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide for their use as catalysts in chemical reactions. These studies explore their efficacy in processes like ethylene dimerization (George S. Nyamato, S. Ojwach & M. Akerman, 2015).
One-Pot Synthesis Techniques : Research into efficient one-pot synthesis techniques for compounds structurally similar to the subject compound has been conducted, showcasing advancements in chemical synthesis methods (R. Raju et al., 2022).
Eigenschaften
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(2-methoxynaphthalen-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-28-23-8-6-18-4-2-3-5-21(18)22(23)7-9-24(27)26-14-17-12-20(15-25-13-17)19-10-11-29-16-19/h2-6,8,10-13,15-16H,7,9,14H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTIHMXNSNAPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


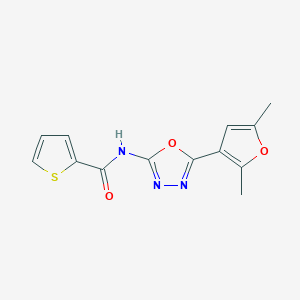
![3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3001363.png)
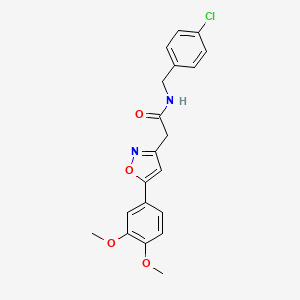
![2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3001365.png)
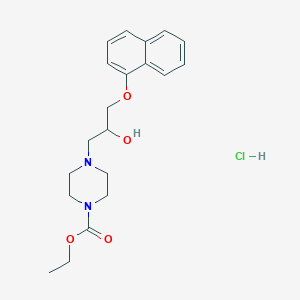
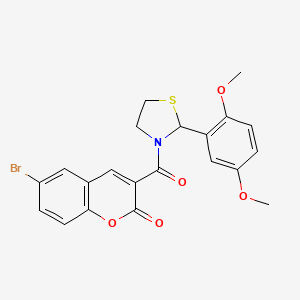
![4-(cyclopropylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3001375.png)
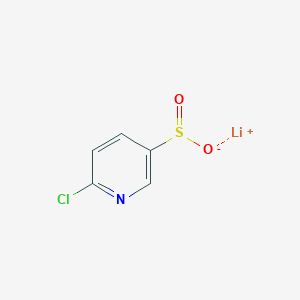
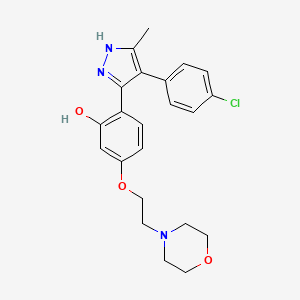
![8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine](/img/structure/B3001381.png)
![4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3001382.png)
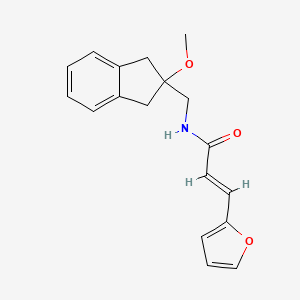
![Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate](/img/structure/B3001384.png)